Methyl 2-(3-methylthiophen-2-yl)propanoate
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Overview
Description
Methyl 2-(3-methylthiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylthiophen-2-yl)propanoate typically involves the esterification of 3-methylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 2-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylthiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(thiophen-3-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ethyl 2-methyl-2-(3-nitrophenyl)propanoate
Uniqueness
Methyl 2-(3-methylthiophen-2-yl)propanoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Biological Activity
Methyl 2-(3-methylthiophen-2-yl)propanoate, a compound featuring a methylthiophene moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications, supported by various research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key characteristics include:
- Molecular Weight : 182.23 g/mol
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against various human tumor cell lines to evaluate its cytotoxic effects. The results indicated that:
- Inhibition of Cell Growth : At a concentration of 10 μM, the compound exhibited significant inhibition against several cancer cell lines, including ovarian and leukemia cells.
Cell Line | Inhibition (%) | Concentration (μM) |
---|---|---|
OVCAR-4 | 77.34 | 10 |
HL-60 | 66.37 | 10 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against various strains of bacteria.
Study Findings
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 μg/mL depending on the strain.
The biological activity of this compound is thought to involve multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can contribute to cytotoxicity in tumor cells.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
A notable case study involved the synthesis and biological evaluation of methyl derivatives of thiophenes. The study demonstrated that modifications to the thiophene ring significantly influenced the biological activities of the compounds:
- Synthesis Method : Microwave-assisted synthesis was employed to enhance yield and reduce reaction time.
- Biological Evaluation : Compounds were screened for cytotoxicity using the National Cancer Institute's (NCI) panel of human tumor cell lines.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methyl 2-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H12O2S/c1-6-4-5-12-8(6)7(2)9(10)11-3/h4-5,7H,1-3H3 |
InChI Key |
IEFVCLYSMHRYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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